molecular formula C22H28N4O6S B2643091 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-79-4

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2643091
CAS RN: 851969-79-4
M. Wt: 476.55
InChI Key: MIEVBZOYXJADIM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a spirocyclic structure (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl), a phenyl ring substituted with three methoxy groups (3,4,5-trimethoxyphenyl), a thiazole ring, and a triazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl part of the molecule could potentially be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and a spirocyclic structure. The presence of nitrogen, oxygen, and sulfur atoms in the rings would also contribute to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups on the phenyl ring could potentially increase its solubility in organic solvents .

Scientific Research Applications

Anticancer and Antidiabetic Activities

A study developed a novel series of spirothiazolidines analogs, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. These compounds, through their structural modifications, have been evaluated for their potential in treating cancer. Additionally, some of these compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, indicating potential antidiabetic applications (Flefel et al., 2019).

Antiviral Evaluation

Another research focused on the synthesis and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some of these new spirothiazolidinone compounds showed strong activity against the influenza A/H3N2 virus, highlighting their potential as a new class of antiviral molecules. The study demonstrates the versatility of the spirothiazolidinone scaffold in achieving potent antiviral agents (Apaydın et al., 2020).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities against test microorganisms. This work underscores the potential of these compounds in developing new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Bektaş et al., 2007).

Structural and Mechanistic Insights

A detailed structural study of a related compound, showcasing its antitubercular drug potential, provides insights into the chemical's behavior and interaction with biological targets. Understanding the molecule's conformation and its rotational barriers contributes to the design of more effective therapeutic agents (Richter et al., 2022).

properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S/c1-13-23-21-26(24-13)20(27)19(33-21)17(25-7-5-22(6-8-25)31-9-10-32-22)14-11-15(28-2)18(30-4)16(12-14)29-3/h11-12,17,27H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEVBZOYXJADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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